tert-Butyl 1,3-oxazolidine-3-carboxylate
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Overview
Description
Tert-butyl oxazolidine-3-carboxylate is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl oxazolidine-3-carboxylate typically involves the reaction of amino alcohols with carboxylic acids or their derivatives. One common method is the cyclization of amino alcohols with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of tert-butyl oxazolidine-3-carboxylate often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl oxazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can convert it into oxazolidines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Oxazolidines
Substitution: Various substituted oxazolidine derivatives
Scientific Research Applications
Tert-butyl oxazolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of polymers and materials with specific properties
Mechanism of Action
The mechanism of action of tert-butyl oxazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: These compounds share a similar core structure but differ in their functional groups and substituents.
Oxazolidines: These are reduced forms of oxazolidinones and have different reactivity and applications.
Azetidinones: These compounds have a four-membered ring structure and are used in similar applications
Uniqueness
Tert-butyl oxazolidine-3-carboxylate is unique due to its tert-butyl group, which provides steric hindrance and influences its reactivity and stability.
Properties
CAS No. |
435345-93-0 |
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Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
tert-butyl 1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-8(2,3)12-7(10)9-4-5-11-6-9/h4-6H2,1-3H3 |
InChI Key |
AMZJHBQITVMFNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC1 |
Origin of Product |
United States |
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